3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid typically involves a multi-step process. One common method includes the reaction of dodecylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
For [2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate, the synthesis involves the phosphorylation of tocopherol (vitamin E) derivatives. This process usually requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-carboxyethyl(dodecyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using reagents like alkyl halides.
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate can undergo:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of tocopherol and phosphoric acid.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for hydrolysis and esterification reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential roles in cellular processes. They are used in the development of biochemical assays and as probes to study enzyme activities.
Medicine
In medicine, these compounds have potential therapeutic applications. They are investigated for their antioxidant properties and potential use in drug delivery systems.
Industry
Industrially, these compounds are used in the formulation of cosmetics, pharmaceuticals, and as additives in various products to enhance stability and performance.
Mechanism of Action
The mechanism of action of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid involves its interaction with cellular membranes and proteins. It can modulate enzyme activities and influence cellular signaling pathways. The phosphate derivative of tocopherol acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid
- N-(2-carboxyethyl)-N-dodecyl-β-alanine
Uniqueness
3-[2-carboxyethyl(dodecyl)amino]propanoic acid is unique due to its long alkyl chain, which imparts hydrophobic properties, making it suitable for applications in lipid environments. The phosphate derivative of tocopherol is unique for its strong antioxidant properties, making it valuable in protecting biological systems from oxidative stress.
Conclusion
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a versatile compound with significant applications in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industry.
Properties
CAS No. |
425429-22-7 |
---|---|
Molecular Formula |
C47H86NO9P |
Molecular Weight |
840.2 g/mol |
IUPAC Name |
3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C29H51O5P.C18H35NO4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h20-22H,9-19H2,1-8H3,(H2,30,31,32);2-16H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
OBMWLTCLUNTCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.